Methyl 4-(3-hydroxypropyl)benzoate

Overview

Description

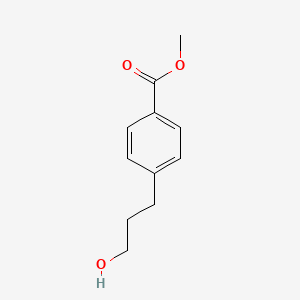

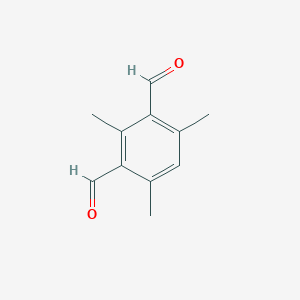

Methyl 4-(3-hydroxypropyl)benzoate is a chemical compound with the molecular formula C11H14O3 . It contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of Methyl 4-(3-hydroxypropyl)benzoate includes an arrangement of atoms and the chemical bonds that hold the atoms together . It has a molecular weight of 194.23 g/mol.Chemical Reactions Analysis

Esters, like Methyl 4-(3-hydroxypropyl)benzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .Scientific Research Applications

Synthesis of Gefitinib

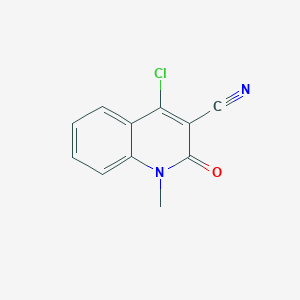

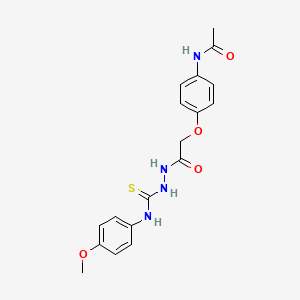

Methyl 4-(3-hydroxypropyl)benzoate serves as a key intermediate in the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer treatment. The synthetic route involves alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions, ultimately yielding gefitinib with overall yields of up to 37.4% .

Botanical Insecticide

Methyl 4-(3-hydroxypropyl)benzoate has been explored as a natural insecticide. Its odor acts as an attractant for certain insects, making it effective against various agricultural, stored product, and urban pests .

Antimicrobial Preservative

In the food, pharmaceutical, and cosmetic industries, Methyl 4-(3-hydroxypropyl)benzoate is commonly used as an antimicrobial preservative. It helps extend the shelf life of products by inhibiting microbial growth .

Biological Research

Researchers have investigated the compound’s biological properties, including its potential as an anti-inflammatory agent, antioxidant, or enzyme inhibitor. Further studies are needed to fully understand its mechanisms of action.

Chemical Building Block

Methyl 4-(3-hydroxypropyl)benzoate serves as a versatile building block for the synthesis of other compounds. Its reactivity allows for the creation of more complex molecules in organic chemistry .

Pharmaceutical Development

Beyond gefitinib, this compound may find applications in the development of novel drugs. Its structural features make it an interesting scaffold for designing new therapeutic agents .

Safety And Hazards

While specific safety data for Methyl 4-(3-hydroxypropyl)benzoate is not available, similar compounds like Methyl 4-hydroxybenzoate are known to be harmful to aquatic life with long-lasting effects . It’s important to handle such chemicals with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

methyl 4-(3-hydroxypropyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGRGQYXABYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560143 | |

| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-hydroxypropyl)benzoate | |

CAS RN |

15403-22-2 | |

| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)

![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)

![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)